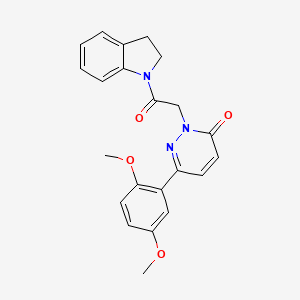

6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-28-16-7-9-20(29-2)17(13-16)18-8-10-21(26)25(23-18)14-22(27)24-12-11-15-5-3-4-6-19(15)24/h3-10,13H,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDIQOMQKJYXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the 2,5-dimethoxyphenyl group and the indolin-1-yl-2-oxoethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Effects:

- This contrasts with the electron-withdrawing fluorine in the 4-fluorophenyl derivative , which may enhance metabolic stability.

- Heterocyclic Moieties : The indolin-1-yl group introduces a bicyclic structure with NH functionality, enabling hydrogen bonding—a feature absent in phenyl or chromen-based analogs .

- Steric Bulk : The 5-(4-methylbenzyl) group in the fluorophenyl derivative may hinder interactions with flat binding pockets, whereas the target compound’s indolin group offers a balance of bulk and flexibility.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is unavailable in the provided evidence, inferences can be drawn from analogs:

- The target compound’s dimethoxy groups could instead favor interactions with hydrophobic pockets.

- Solubility and Bioavailability : The hydroxy groups in the chromen-derived compound increase water solubility but may reduce membrane permeability. The target compound’s methoxy and indolin groups likely balance lipophilicity and moderate solubility.

- Metabolic Stability : Indolin moieties are prone to oxidative metabolism, whereas fluorine-substituted compounds resist degradation. The dimethoxyphenyl group may slow hepatic clearance compared to unsubstituted phenyl analogs .

Biological Activity

6-(2,5-Dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core substituted with an indolinyl moiety and a dimethoxyphenyl group. Its molecular formula is with a molar mass of approximately 320.38 g/mol. The presence of the dimethoxy group and the indolinyl structure suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of 6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.

- Receptor Modulation : The structural features suggest that it may interact with various receptors, including those involved in neurotransmission and cellular signaling.

- Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that 6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Enzyme Inhibition : Research involving molecular docking studies indicated that this compound effectively binds to the active site of cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent. Comparative studies showed better binding affinity than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Neuroprotective Effects : Additional investigations revealed that the compound could protect neuronal cells from oxidative damage induced by neurotoxins. This was attributed to its antioxidant properties and ability to modulate cellular signaling pathways involved in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.